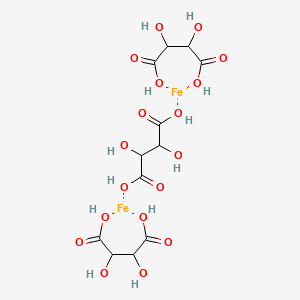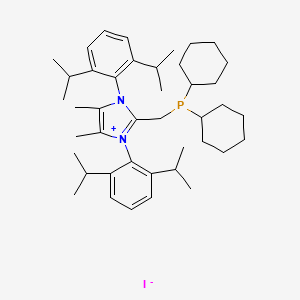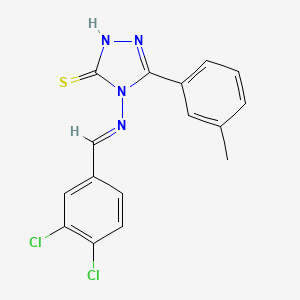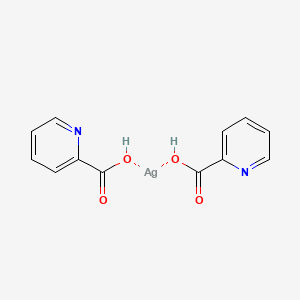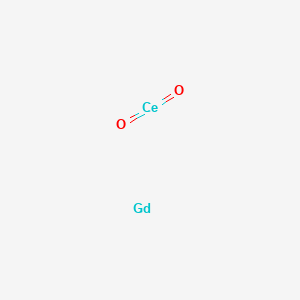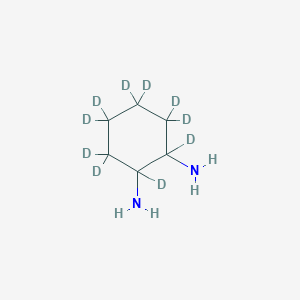
Factor xiia substrate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Factor XIIa substrate dihydrochloride is a compound used in biochemical research and assays. It serves as a substrate for factor XIIa, an enzyme involved in the intrinsic coagulation pathway. Factor XIIa plays a crucial role in blood clotting and fibrinolysis regulation .
Preparation Methods
Reaction Conditions: Since detailed synthetic methods are lacking, we recommend consulting specialized chemical databases or scientific literature for specific reaction conditions.
Industrial Production Methods: Information regarding industrial-scale production methods for factor XIIa substrate dihydrochloride is scarce. It is primarily used in research settings rather than large-scale manufacturing.
Chemical Reactions Analysis
Reactivity: Factor XIIa substrate dihydrochloride does not undergo significant chemical reactions itself. Instead, it serves as a substrate for factor XIIa enzymatic activity.
Common Reagents and Conditions: The enzymatic reaction involving this compound typically occurs in buffered solutions at physiological pH. Specific reagents and conditions depend on the experimental setup and assay design.
Major Products: The primary product of the enzymatic reaction is the cleavage of the substrate, releasing a specific fragment. Researchers use this cleavage to measure factor XIIa activity in colorimetric assays .
Scientific Research Applications
Factor XIIa substrate dihydrochloride finds applications in various scientific fields:
Biochemistry: Used to study factor XIIa activity and its regulation.
Hemostasis Research: Investigating the intrinsic coagulation pathway.
Drug Development: Screening potential inhibitors or activators of factor XIIa.
Diagnostic Assays: Developing assays to measure factor XIIa levels or activity.
Mechanism of Action
Factor XIIa substrate dihydrochloride acts as a substrate for factor XIIa. When factor XIIa cleaves the substrate, it releases a detectable product (e.g., p-Nitroaniline) that can be quantified in colorimetric assays. The exact molecular targets and pathways involved in this process are specific to factor XIIa itself.
Comparison with Similar Compounds
Factor XIIa substrate dihydrochloride is unique due to its role as a specific substrate for factor XIIa. Similar compounds may include other substrates for proteases or enzymes involved in coagulation, but their specificity differs.
Properties
Molecular Formula |
C34H39N5O9 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-32(45)25(17-22-8-5-4-6-9-22)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,37,45)(H,38,46)(H,41,42) |
InChI Key |
FMVUZZZUYBXQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
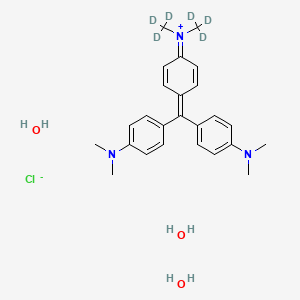

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
